Miliacin

描述

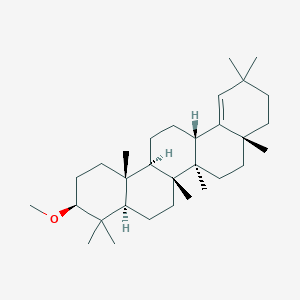

Structure

3D Structure

属性

IUPAC Name |

(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-26(2)16-17-28(5)18-19-30(7)21(22(28)20-26)10-11-24-29(6)14-13-25(32-9)27(3,4)23(29)12-15-31(24,30)8/h20-21,23-25H,10-19H2,1-9H3/t21-,23+,24-,25+,28-,29+,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBNXQLCEJJXSC-LZBBLKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5945-45-9 | |

| Record name | Miliacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5945-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miliacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILIACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V0WZN086V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Miliacin in Stimulating Hair Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miliacin, a triterpenoid derived from millet (Panicum miliaceum), has emerged as a promising natural compound for promoting hair growth.[1][2] Unlike nutritional supplements that provide basic building blocks for hair, this compound functions as a signaling molecule that directly influences the cellular activity of the hair follicle.[2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action on hair growth, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key signaling pathways. The evidence points to this compound's ability to stimulate the proliferation of crucial hair follicle cells, modulate key growth factor signaling, and positively influence the hair cycle.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and clinical studies on the efficacy of this compound and its formulations.

Table 1: In Vitro Efficacy of this compound and this compound with Polar Lipids (MPL)

| Parameter | Treatment | Concentration | Result | Source |

| Metabolic Activity (Human Keratinocytes) | This compound | 6 mg/ml | +162% | [3][4] |

| Cell Proliferation (Human Keratinocytes) | This compound | 6 mg/ml | +215% | [3][4] |

| Cell Proliferation (Hair Bulb) | This compound alone | 1.7 µg/ml | +92% | [3] |

| Cell Proliferation (Hair Bulb) | MPL | 1.7 µg/ml this compound | +140% | [3][5] |

| IGF-1 Production (Dermal Papilla) | MPL | Not specified | +14.1% (significant) | [3][5] |

| Mitotic Index (Ki67 positive cells in hair bulb) | MPL | Not specified | +140% (significant) | [3][5] |

| Collagen Thickness (Connective Tissue Sheath) | MPL | Not specified | +20.8% (significant) | [3][5] |

Table 2: Clinical Efficacy of this compound Encapsulated by Polar Lipids (MePL) in Women with Telogen Effluvium (12-week study)

| Parameter | Treatment Group (MePL) | Placebo Group | Significance | Source |

| Change in Telogen Hair Density | Significant reduction | No significant change | p < 0.05 | [6][7] |

| Change in Anagen Hair Density | Increase observed | Increase observed | No significant difference between groups | [6][7] |

| Scalp Dryness | Significant improvement | Less improvement | p < 0.05 | [6][7] |

| Hair Brightness | Significant improvement | Less improvement | p < 0.05 | [6][7] |

Core Mechanism of Action: Signaling Pathways

This compound's pro-hair growth effects are primarily attributed to its influence on key signaling pathways within the hair follicle, particularly in the dermal papilla and hair bulb keratinocytes.

Stimulation of IGF-1 Signaling in the Dermal Papilla

The dermal papilla (DP) plays a crucial role in regulating the hair cycle by signaling to the overlying epithelial cells.[3] this compound, particularly when delivered with polar lipids to enhance bioavailability, stimulates DP cells to increase the production of Insulin-like Growth Factor 1 (IGF-1).[3][5] IGF-1 is a potent mitogen that promotes the proliferation and survival of keratinocytes in the hair bulb, which are the progenitor cells for the hair shaft.[3] This increased proliferation, evidenced by a significant rise in the mitotic index (Ki67 positive cells), contributes to a more robust anagen (growth) phase of the hair cycle.[3][5]

Activation of the Wnt/β-catenin Signaling Pathway

Emerging evidence suggests that this compound also modulates the Wnt/β-catenin signaling pathway, another critical regulator of hair follicle development and regeneration.[7][8][9] Studies on millet seed oil, of which this compound is a key active component, have shown an increase in the expression of Wnt10b and β-catenin.[8] The activation of this pathway is known to promote the proliferation of dermal papilla cells and maintain their hair-inducing activity.[9] β-catenin translocates to the nucleus, where it activates transcription factors that lead to the expression of genes involved in cell cycle progression and the production of other growth factors like FGF-7 and VEGF.[7][8]

Extracellular Matrix Enhancement

This compound has also been shown to increase the thickness of the collagen in the connective tissue sheath surrounding the hair follicle.[3][5] This sheath provides structural support to the follicle and may play a role in the communication between the dermal and epidermal compartments. A thicker, healthier extracellular matrix could contribute to better anchoring of the hair fiber and overall follicle stability.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.

Ex Vivo Human Hair Follicle Culture

-

Objective: To study the direct effect of this compound on the human hair follicle in a physiologically relevant environment.[10]

-

Methodology:

-

Human scalp fragments are obtained from cosmetic surgery (e.g., facelifts).[10]

-

The fragments are dissected into smaller pieces containing several hair follicles.

-

These fragments are placed in culture wells containing a specific survival medium (e.g., Williams' E medium) supplemented with antibiotics and growth factors.

-

The test substance, this compound associated with polar lipids (MPL), is added to the culture medium at the desired concentration.[10] A control group without MPL is maintained in parallel.

-

The cultures are maintained for a period of 7 to 14 days in a controlled environment (37°C, 5% CO2).[10]

-

At the end of the culture period, the scalp fragments are fixed, embedded in paraffin, and sectioned for histological and immunohistochemical analysis.

-

-

Key Analyses:

-

Immunohistochemistry: Staining for Ki67 to quantify the mitotic index (cell proliferation) in the hair bulb keratinocytes.[3]

-

ELISA: Measurement of growth factors (e.g., IGF-1, KGF) secreted into the culture medium.[3]

-

Histological Staining: Use of stains like Sirius Red to measure the thickness of the collagen in the connective tissue sheath.[5]

-

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. A Formulator's Guide to Millet Seed Extract for Hair Growth [nutripartners.co]

- 3. researchgate.net [researchgate.net]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. "this compound encapsulated by polar lipids stimulates cell proliferation in hair bulb and improves telogen effluvium in women" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. “this compound encapsulated by polar lipids stimulates cell proliferation in hair bulb and improves telogen effluvium in wom… [ouci.dntb.gov.ua]

- 8. Effects of the Complex of Panicum miliaceum Extract and Triticum aestivum Extract on Hair Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Millet seed oil activates β–catenin signaling and promotes hair growth [frontiersin.org]

- 10. longdom.org [longdom.org]

The Bioavailability and Absorption of Miliacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Miliacin, a pentacyclic triterpenoid found in millet, has garnered interest for its potential therapeutic benefits, particularly in hair health. However, a comprehensive understanding of its bioavailability and absorption is crucial for its development as a therapeutic agent. This technical guide synthesizes the current, albeit limited, publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. While direct quantitative pharmacokinetic data for this compound is scarce, this guide provides a framework for its investigation by detailing established experimental protocols for similar compounds and outlining the probable metabolic and signaling pathways involved. All quantitative data found in the literature is presented, and diagrams illustrating key experimental workflows and biological pathways are provided to facilitate a deeper understanding.

Introduction to this compound

This compound is a naturally occurring triterpenoid from the amyrin family, extracted from millet (Panicum miliaceum). It is known to stimulate keratinocyte metabolism and proliferation.[1][2] Clinical studies have suggested that oral supplementation with this compound, particularly when encapsulated with polar lipids, can improve hair condition and reduce hair loss.[1][2] Despite these promising findings, a significant knowledge gap exists regarding its fundamental pharmacokinetic properties.

Bioavailability and Absorption

Currently, there is a lack of published in vivo studies providing specific pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability. However, the lipophilic nature of this compound, a common characteristic of triterpenoid aglycones, suggests that it is likely absorbed from the gastrointestinal tract via passive diffusion.[3]

Formulation Strategies to Enhance Bioavailability

Research indicates that the bioavailability of this compound can be significantly improved through formulation with polar lipids.[1][2] A formulation referred to as MePL (this compound encapsulated by Polar Lipids) has been shown to be more effective in stimulating hair bulb cell proliferation than this compound alone, suggesting enhanced absorption.[1] This is a common strategy for improving the oral bioavailability of poorly water-soluble compounds.

Proposed Experimental Protocols for In Vitro Permeability Assessment

To quantitatively assess the intestinal permeability of this compound, the Caco-2 cell permeability assay is a well-established and recommended in vitro model.[3][4][5]

Experimental Protocol: Caco-2 Cell Permeability Assay for this compound

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[4]

-

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker, such as Lucifer yellow or [¹⁴C]-mannitol.[4]

-

Transport Studies:

-

A-to-B (Apical to Basolateral) Transport: A solution of this compound (e.g., in Hanks' Balanced Salt Solution with a low percentage of a solubilizing agent like DMSO) is added to the apical (upper) chamber of the Transwell insert.

-

B-to-A (Basolateral to Apical) Transport: A solution of this compound is added to the basolateral (lower) chamber.

-

Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

-

-

Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the steady-state flux of this compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of this compound in the donor chamber.

-

-

Efflux Ratio Calculation: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if this compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values

| Papp Value (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |

|---|---|

| < 1 | Low |

| 1 - 10 | Moderate |

| > 10 | High |

This table provides a general classification and the actual correlation may vary.[4]

Diagram 1: Caco-2 Permeability Assay Workflow

Caption: Workflow for assessing this compound permeability using the Caco-2 cell model.

Metabolism

The metabolic fate of this compound has not been specifically reported. However, based on the metabolism of other pentacyclic triterpenes, it is likely to undergo Phase I and Phase II metabolism in the liver.[6][7][8][9][10]

-

Phase I Metabolism: This typically involves oxidation, reduction, or hydrolysis reactions catalyzed by cytochrome P450 (CYP450) enzymes. These reactions introduce or expose functional groups on the this compound molecule, preparing it for Phase II reactions.[6][10]

-

Phase II Metabolism: This involves the conjugation of the modified this compound with endogenous molecules to increase its water solubility and facilitate its excretion. Common conjugation reactions for triterpenoids include glucuronidation and sulfation.[6][7][8][9][10]

Proposed Experimental Protocol for In Vitro Metabolism

To investigate the metabolic stability and identify the metabolites of this compound, an in vitro study using liver microsomes is a standard approach.

Experimental Protocol: In Vitro Metabolism of this compound in Liver Microsomes

-

Incubation: this compound is incubated with liver microsomes (e.g., from human, rat, or mouse) in the presence of necessary cofactors. For Phase I metabolism, NADPH is required. For Phase II glucuronidation, UDPGA (uridine 5'-diphosphoglucuronic acid) is added.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Metabolite Identification and Quantification: The disappearance of the parent compound (this compound) and the formation of metabolites are monitored by LC-MS/MS.

-

Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of this compound are calculated to assess its metabolic stability.

Caption: Workflow for an in vivo pharmacokinetic study of this compound in rats.

Analytical Methodology

A sensitive and specific analytical method is essential for the accurate quantification of this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity, selectivity, and wide dynamic range. [11][12][13][14][15] Key aspects of a validated LC-MS/MS method for this compound would include:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma.

-

Chromatographic Separation: Use of a C18 or similar reversed-phase column to separate this compound from other components.

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the parent ion and a specific product ion of this compound.

-

Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Conclusion and Future Directions

The available evidence suggests that this compound, a promising natural compound for hair health, has the potential for oral absorption, which can be enhanced through appropriate formulation strategies. However, a significant lack of quantitative data on its bioavailability and absorption hinders its full development. The experimental protocols and theoretical frameworks presented in this guide provide a roadmap for researchers and drug development professionals to systematically investigate the pharmacokinetic profile of this compound. Future research should prioritize conducting in vitro permeability studies, in vitro metabolism assays, and in vivo pharmacokinetic studies to generate the necessary data to support its clinical development. Elucidating the ADME properties of this compound will be a critical step in optimizing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies | Semantic Scholar [semanticscholar.org]

- 4. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. drughunter.com [drughunter.com]

- 8. Integration of hepatic drug transporters and phase II metabolizing enzymes: mechanisms of hepatic excretion of sulfate, glucuronide, and glutathione metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II | Pharmaguideline [pharmaguideline.com]

- 11. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Validated LC-MS/MS assay for the quantitative determination of clematichinenoside AR in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LC-MS method for determination and pharmacokinetic study of chimaphilin in rat plasma after oral administration of the traditional Chinese medicinal preparation Lu xian cao decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

Miliacin's role in stimulating keratinocyte metabolism and proliferation

An In-depth Technical Guide on Miliacin's Role in Stimulating Keratinocyte Metabolism and Proliferation

Introduction

This compound, a triterpenoid derived from millet (Panicum miliaceum), has garnered significant interest in dermatological and cosmetic research for its notable effects on tissue repair and cellular proliferation.[1] As the primary active compound in millet seed oil, this compound has been scientifically demonstrated to stimulate the metabolic activity and proliferation of keratinocytes, the predominant cell type in the epidermis.[2][3] This technical guide provides a comprehensive overview of the mechanisms by which this compound exerts its effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information is intended for researchers, scientists, and drug development professionals in the field of dermatology and hair care.

Quantitative Impact on Keratinocyte Function

In vitro studies have quantitatively established this compound's potent effects on both the proliferation and metabolic capacity of human keratinocytes. These effects are crucial for skin renewal, wound healing, and hair growth.

Stimulation of Keratinocyte Proliferation

This compound has been shown to significantly increase the rate of keratinocyte cell division. In one key study, the addition of this compound to a culture of normal human keratinocytes resulted in a substantial increase in cell proliferation.[4][5] This proliferative effect is fundamental to its role in hair follicle stimulation and skin regeneration. When encapsulated with polar lipids to enhance bioavailability, this compound's proliferative effect on the cells of the hair bulb is further amplified.[6][7]

Table 1: Effect of this compound on Keratinocyte Proliferation

| Treatment Condition | Proliferation Increase (vs. Control) | Key Finding | Source |

|---|---|---|---|

| This compound (6 mg/mL) in growth medium | 215% | This compound is a potent stimulator of keratinocyte division. | [4][5] |

| This compound alone (1.7 µg/ml) on hair bulb | 92% | Direct proliferative effect on hair bulb cells. | [7] |

| this compound with Polar Lipids (MPL) on hair bulb | 140% (stimulation of mitotic index) | Polar lipids significantly enhance this compound's proliferative activity. |[7][8][9] |

Enhancement of Keratinocyte Metabolism

Alongside its proliferative effects, this compound also boosts the metabolic activity of keratinocytes. This is measured by the activity of mitochondrial dehydrogenases, indicating enhanced cellular energy production and function. An increase in metabolic capacity supports the heightened energy demands of proliferating cells.

Table 2: Effect of this compound on Keratinocyte Metabolic Capacity

| Treatment Condition | Metabolic Capacity Increase (vs. Control) | Key Finding | Source |

|---|---|---|---|

| This compound (6 mg/mL) in growth medium | 162% | This compound significantly boosts mitochondrial activity in keratinocytes. | [1][4][5] |

| Combination (L-cystine, D-pantothenate, this compound) | 245% | The metabolic effect is synergistic with other key nutrients. |[4][5] |

Signaling Pathways and Molecular Mechanisms

This compound's influence on keratinocytes is not a standalone effect but is mediated through the activation of specific cellular signaling pathways crucial for cell growth and survival. Research primarily on millet seed oil, of which this compound is the key active component, has elucidated these mechanisms.

The IGF-1 and β-catenin Signaling Pathways

This compound, particularly when complexed with polar lipids (MPL), stimulates dermal papilla cells at the base of the hair follicle to increase the production of Insulin-like Growth Factor 1 (IGF-1).[7][8][10] IGF-1 is a potent mitogen known to stimulate keratinocyte proliferation and guide follicle development.[7]

Furthermore, millet seed oil (MSO) activates the β-catenin signaling pathway, a critical cascade for hair growth.[11][12] This activation proceeds through the phosphorylation (and subsequent inhibition) of GSK3β by kinases like AKT. This prevents the degradation of β-catenin, allowing it to translocate to the nucleus and activate transcription of genes related to cell proliferation and differentiation.[11][12] The mTORC1 pathway, a central regulator of cell growth, is also implicated in this process.[11]

Experimental Protocols and Methodologies

The quantitative data presented are based on established in vitro cellular assays. The following sections detail the methodologies for these key experiments.

Keratinocyte Culture and Treatment

Normal Human Epidermal Keratinocytes (NHEK) derived from foreskin are typically used.[4]

-

Culture Medium: Keratinocytes are cultured in a fully supplemented growth medium (e.g., Keratinocyte Growth Medium). For certain experiments, a deficient medium lacking specific growth factors and amino acids is used to establish baseline stress conditions.[4][5]

-

Treatment: Monolayers of keratinocytes are exposed to varying concentrations of this compound, often dissolved in a suitable solvent, for a defined period before analysis.[4]

Proliferation Assay (BrdU-Uptake)

The Bromodeoxyuridine (BrdU) uptake assay is a standard method for quantifying cell proliferation.

-

BrdU Labeling: Keratinocytes are incubated with BrdU, a synthetic analog of thymidine.

-

Incorporation: Actively dividing cells incorporate BrdU into their newly synthesized DNA.

-

Immunodetection: The cells are fixed, and the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., peroxidase).

-

Quantification: A substrate is added, which is converted by the enzyme into a colored product. The intensity of the color, measured by a spectrophotometer (e.g., at 340 nm), is directly proportional to the amount of BrdU incorporated, and thus to the rate of cell proliferation.[4][5]

Metabolic Capacity Assay (XTT)

The XTT assay measures the activity of mitochondrial dehydrogenases, which is an indicator of cell metabolic rate.

-

Cell Culture: Keratinocytes are cultured and treated with this compound as described above.[4]

-

XTT Reagent: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent is added to the cell culture.

-

Conversion: In metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium salt XTT to form a water-soluble formazan dye.[4]

-

Quantification: The amount of formazan produced is quantified by measuring the absorbance of the solution using a spectrophotometer (e.g., at 480 nm). The absorbance is directly proportional to the number of metabolically active cells.[5]

The Role of Polar Lipids in Enhancing this compound Bioavailability

The efficacy of this compound can be significantly improved by associating it with polar lipids, such as phospholipids and ceramides (sphingolipids).[13] Polar lipids can form vesicles or liposomes that encapsulate this compound.[6][13] This structure is thought to enhance the bioavailability of the fat-insoluble this compound by promoting its passage through the intestine when taken orally.[13]

Ceramides themselves are crucial lipids for both skin and hair. In the epidermis, they are a major component of the intercellular cement, ensuring cellular cohesion and limiting water loss.[13] In hair, they maintain cohesion between the cuticle scales, protecting the hair shaft.[13] Therefore, the combination of this compound with polar lipids provides a dual benefit: enhanced delivery of the active compound and direct structural benefits from the lipid carriers.

Conclusion

This compound is a potent, naturally derived compound that significantly stimulates keratinocyte proliferation and metabolism. Its mechanism of action involves the upregulation of key growth factor signaling pathways, including the IGF-1 and β-catenin cascades, which are fundamental to cell growth and differentiation in the skin and hair follicles. The bioavailability and, consequently, the efficacy of this compound can be further enhanced through encapsulation with polar lipids. The robust scientific evidence supporting these effects positions this compound as a compelling active ingredient for advanced dermatological and hair care formulations aimed at promoting cellular renewal, strengthening the skin barrier, and supporting healthy hair growth.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. “this compound encapsulated by polar lipids stimulates cell proliferation in hair bulb and improves telogen effluvium in women” | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Xenobiotics in vitro: the influence of L-cystine, pantothenat, and this compound on metabolic and proliferative capacity of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. "this compound encapsulated by polar lipids stimulates cell proliferation in hair bulb and improves telogen effluvium in women" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Associated with Polar Lipids: Effect on Growth Factors Excretion and Extracellular Matrix of the Dermal Papilla Hair Follicle Model Maintained in Survival Conditions | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | Millet seed oil activates β–catenin signaling and promotes hair growth [frontiersin.org]

- 12. Millet seed oil activates β–catenin signaling and promotes hair growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20140315864A1 - Association of this compound and polar lipids, particularly sphingolipids and/or phospholipids, for hair and scalp care - Google Patents [patents.google.com]

The Anti-Inflammatory Properties of Miliacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miliacin, a triterpenoid found in millet, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by available data and detailed experimental methodologies. This document is intended to serve as a resource for researchers and professionals in drug development exploring the potential of this compound as a novel anti-inflammatory agent. While existing research points towards significant anti-inflammatory activity, particularly in topical applications for wound healing and scalp health, there is a notable need for further quantitative analysis to fully elucidate its therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a naturally occurring triterpenoid, has emerged as a promising candidate due to its observed anti-inflammatory and regenerative properties.[1] This guide synthesizes the current knowledge on this compound's anti-inflammatory actions, focusing on its molecular mechanisms and the experimental evidence supporting its potential.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are believed to be multifactorial, primarily involving the modulation of key signaling pathways and the regulation of inflammatory mediators.

Regulation of Pro-Inflammatory Cytokines

This compound has been shown to suppress the expression of several pro-inflammatory cytokines that play a central role in the inflammatory cascade. Studies on a millet and wheat extract complex (MWC), where this compound is a key component, have demonstrated a significant decrease in the mRNA levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2] These cytokines are pivotal in orchestrating the inflammatory response, including the recruitment of immune cells and the induction of acute phase proteins.

Table 1: Effect of this compound-Containing Extract on Pro-Inflammatory Cytokine mRNA Expression

| Cytokine | Effect Observed in In Vitro and In Vivo Models | Reference |

| IL-1β | Significant decrease in mRNA levels. | [2] |

| IL-6 | Significant decrease in mRNA levels. | [2] |

| TNF-α | Significant decrease in mRNA levels. | [2] |

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. While direct studies on this compound are limited, extracts containing this compound have been suggested to exert their anti-inflammatory effects by modulating this pathway.[2] The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α. It is hypothesized that this compound may interfere with one or more steps in this cascade, thereby downregulating the inflammatory response.

Potential Interaction with the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Given that this compound has been shown to reduce IL-1β levels, it is plausible that it may interact with the NLRP3 inflammasome pathway. Activation of the NLRP3 inflammasome is a two-step process involving a priming signal (often mediated by NF-κB) and an activation signal. This compound's potential inhibition of the NF-κB pathway could indirectly suppress NLRP3 inflammasome priming. Direct inhibition of NLRP3 inflammasome assembly or activity by this compound is an area that warrants further investigation.

Experimental Protocols for Assessing Anti-Inflammatory Activity

Standardized and reproducible experimental protocols are essential for the evaluation of the anti-inflammatory properties of this compound. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Anti-Inflammatory Assay: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This assay is fundamental for assessing the direct effects of this compound on inflammatory responses in immune cells.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., THP-1).

-

Reagents:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, with final solvent concentration kept below 0.1%).

-

Lipopolysaccharide (LPS) from E. coli.

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Griess reagent for nitric oxide (NO) quantification.

-

ELISA kits for TNF-α, IL-6, and IL-1β.

-

-

Procedure:

-

Seed macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.

-

Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects are not due to cytotoxicity.

-

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, IL-6, and IL-1β production by this compound compared to the LPS-stimulated control. Determine the IC50 value for each marker.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to assess the in vivo anti-inflammatory activity of test compounds.

-

Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).

-

Reagents:

-

This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose).

-

Carrageenan (1% w/v in sterile saline).

-

Positive control: Indomethacin or Diclofenac sodium.

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer this compound orally or intraperitoneally at different doses.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The increase in paw volume is calculated as the difference between the paw volume at each time point (Vt) and the initial paw volume (V0).

-

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

-

% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

-

Where ΔV is the change in paw volume.

-

Table 2: Representative Data Structure for Carrageenan-Induced Paw Edema Assay

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | Data | 0 |

| This compound | Dose 1 | Data | Calculated Value |

| This compound | Dose 2 | Data | Calculated Value |

| This compound | Dose 3 | Data | Calculated Value |

| Positive Control | Dose | Data | Calculated Value |

Note: Specific experimental data for this compound in this model is not currently available in the public literature.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily mediated through the downregulation of pro-inflammatory cytokines and potential modulation of the NF-κB signaling pathway. Its demonstrated efficacy in promoting wound healing and improving scalp conditions highlights its potential for topical applications. However, to fully realize the therapeutic potential of this compound as a systemic anti-inflammatory agent, further rigorous investigation is required.

Key areas for future research include:

-

Quantitative Dose-Response Studies: Elucidating the precise dose-dependent effects of pure this compound on the production of a wider range of inflammatory mediators.

-

In-depth Mechanistic Studies: Investigating the specific molecular targets of this compound within the NF-κB and other inflammatory signaling pathways, including a direct assessment of its impact on the NLRP3 inflammasome.

-

Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery for systemic applications.

-

Preclinical Efficacy in Disease Models: Evaluating the therapeutic efficacy of this compound in various animal models of chronic inflammatory diseases.

References

In Vitro Antioxidant Activity of Miliacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data on the in vitro antioxidant activity of isolated miliacin is limited in the current scientific literature. This guide summarizes the available data for this compound-containing extracts and provides a broader context by including information on the antioxidant activity of other pentacyclic triterpenoids. The presented data for extracts should not be directly attributed to pure this compound, as these extracts contain a complex mixture of phytochemicals that can contribute to the observed antioxidant effects.

Introduction

This compound, a pentacyclic triterpenoid found predominantly in millet ( Panicum miliaceum ), has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and cytoprotective effects. A key aspect of its bioactivity is believed to be its antioxidant potential. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, drawing from studies on this compound-containing extracts and related triterpenoid compounds. It includes detailed experimental protocols for common antioxidant assays, a summary of available quantitative data, and diagrams of relevant pathways and workflows.

Molecular Mechanisms of Antioxidant Activity

Triterpenoids, including this compound, are thought to exert their antioxidant effects through multiple mechanisms:

-

Direct Radical Scavenging: While direct radical scavenging data for pure this compound is scarce, some triterpenoids can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction.

-

Upregulation of Endogenous Antioxidant Enzymes: Studies suggest that this compound can enhance the expression of key antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD). This indirect antioxidant mechanism bolsters the cell's intrinsic defense against oxidative stress.

-

Modulation of Signaling Pathways: Triterpenoids have been shown to influence cellular signaling pathways involved in the response to oxidative stress. One such pathway is the Nrf2-Keap1 pathway, a master regulator of the antioxidant response. While not definitively shown for this compound, other triterpenoids activate Nrf2, leading to the transcription of antioxidant response elements (ARE) and the subsequent production of protective enzymes.

Below is a generalized diagram of the potential antioxidant signaling pathway influenced by triterpenoids.

Caption: Generalized antioxidant signaling pathway for triterpenoids.

Quantitative Data on Antioxidant Activity

The following tables summarize the available quantitative data on the in vitro antioxidant activity of this compound-containing extracts and other relevant pentacyclic triterpenoids.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Sample | IC50 (µg/mL) | % Inhibition (Concentration) | Source |

| Panicum miliaceum Extract | Not Reported | Not Reported | Data Unavailable |

| Lantadene A (Pentacyclic Triterpenoid) | Not Reported | Dose-dependent activity | [1][2] |

| Melia azedarach Aqueous Extract | >500 | 61.30 ± 3.55 (500 µg/mL) | [3] |

| Momordica charantia Triterpenoid 1 | 268.5 ± 7.9 µM | Not Reported | [4] |

| Momordica charantia Triterpenoid 2 | 352.1 ± 11.5 µM | Not Reported | [4] |

| Momordica charantia Triterpenoid 3 | 458.9 ± 13.0 µM | Not Reported | [4] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

| Sample | IC50 (µg/mL) | % Inhibition (Concentration) | Trolox Equivalents (TEAC) | Source |

| Panicum miliaceum Extract | Not Reported | Not Reported | Not Reported | Data Unavailable |

| Melia azedarach Aqueous Extract | >500 | 71.06 ± 3.82 (500 µg/mL) | Not Reported | [3] |

| Momordica charantia Triterpenoid 1 | 268.5 ± 7.9 µM | Not Reported | Not Reported | [4] |

| Momordica charantia Triterpenoid 2 | 352.1 ± 11.5 µM | Not Reported | Not Reported | [4] |

| Momordica charantia Triterpenoid 3 | 458.9 ± 13.0 µM | Not Reported | Not Reported | [4] |

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

| Sample | FRAP Value (µmol TE/g) | Other Units | Source |

| Panicum miliaceum Extract | Not Reported | Not Reported | Data Unavailable |

| Lantadene A (Pentacyclic Triterpenoid) | Dose-dependent activity | Not Reported | [1][2] |

| Melia azedarach Chloroform Extract | Not Reported | 81.16 ± 1.09 % TAC at 500 µg/mL | [3] |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Experimental Workflow:

Caption: Experimental workflow for the DPPH assay.

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of Test Samples: Dissolve this compound or the test extract in a suitable solvent to prepare a stock solution. From this, create a series of dilutions to test a range of concentrations. A positive control (e.g., ascorbic acid, Trolox, or quercetin) should be prepared in the same manner.

-

Assay Procedure: In a 96-well plate or cuvettes, add a specific volume of the DPPH working solution to an equal volume of the test sample, positive control, or blank (solvent).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (typically 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Experimental Workflow:

Caption: Experimental workflow for the ABTS assay.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Preparation of ABTS Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound or the test extract, as well as a positive control (e.g., Trolox).

-

Assay Procedure: Add a small volume of the test sample or standard to a larger volume of the ABTS working solution.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6-30 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the sample to that of a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Workflow:

Caption: Experimental workflow for the FRAP assay.

Methodology:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Preparation of Test Samples and Standard: Prepare solutions of this compound or the test extract at various concentrations. A standard curve is generated using a known concentration of FeSO₄·7H₂O or Trolox.

-

Assay Procedure: Add a small volume of the sample, standard, or blank to a larger volume of the FRAP reagent.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (typically 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the blue-colored complex at approximately 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve and is expressed as micromoles of Fe(II) equivalents per gram of sample or as Trolox equivalents.

Conclusion

This compound, a triterpenoid from millet, shows promise as an antioxidant agent. While direct quantitative data on the radical scavenging activity of pure this compound is currently lacking, studies on this compound-containing extracts and related pentacyclic triterpenoids suggest notable antioxidant potential. The primary mechanism of action may involve the upregulation of endogenous antioxidant enzymes, a significant pathway in cellular defense against oxidative stress. Further research is warranted to elucidate the specific antioxidant capacity of isolated this compound and to fully map its interactions with cellular signaling pathways. The standardized protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for the potential development of this compound-based therapeutic agents.

References

Unveiling the Molecular Mechanisms of Miliacin in Dermal Papilla Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miliacin, a triterpenoid saponin derived from millet, has emerged as a promising natural compound for promoting hair growth. Its efficacy is attributed to its targeted action on dermal papilla cells, the key regulators of the hair follicle cycle. This technical guide provides an in-depth analysis of the molecular targets of this compound in these critical cells. We consolidate quantitative data from various studies, detail relevant experimental methodologies, and present visual representations of the implicated signaling pathways to offer a comprehensive resource for researchers and professionals in the field of hair biology and drug development.

Introduction

The dermal papilla, a cluster of specialized fibroblasts at the base of the hair follicle, orchestrates hair growth, differentiation, and cycling. Stimulating these cells is a primary strategy for developing hair loss treatments. This compound has been identified as a potent stimulator of dermal papilla cell activity, leading to enhanced hair follicle vitality and growth. This document elucidates the molecular pathways and cellular responses elicited by this compound in dermal papilla cells.

Quantitative Effects of this compound on Dermal Papilla and Associated Cells

The following tables summarize the key quantitative findings from studies investigating the effects of this compound and its formulations on cellular and tissue-level parameters relevant to hair growth.

Table 1: Proliferative and Metabolic Effects of this compound on Keratinocytes

| Parameter | Treatment Formulation | Concentration | Observed Effect | Reference |

| Metabolic Activity | This compound | 6 mg/mL | 162% increase in mitochondrial dehydrogenase activity | [1] |

| Cell Proliferation (BrdU assay) | This compound | 6 mg/mL | 215% increase in cell proliferation | [1] |

| Cell Proliferation | This compound alone | 1.7 µg/mL | 92% increase in hair bulb cell proliferation | [2] |

Table 2: Effects of this compound with Polar Lipids (MPL) on Hair Follicle Parameters

| Parameter | Treatment Formulation | Concentration | Observed Effect | Reference |

| IGF-1 Secretion | This compound with Polar Lipids | Not Specified | 14.1% increase | [3][4][5] |

| Mitotic Index (Ki67-positive cells) | This compound with Polar Lipids | Not Specified | 140% increase in epithelial cells of the hair bulb | [3][4][5] |

| Collagen Thickness | This compound with Polar Lipids | Not Specified | 20.8% increase in the connective tissue sheath | [3][4][5] |

Core Signaling Pathways Modulated by this compound

This compound exerts its pro-hair growth effects by modulating key signaling pathways within dermal papilla cells. The primary pathway implicated is the Wnt/β-catenin signaling cascade, which is crucial for maintaining the inductive properties of dermal papilla cells and promoting the anagen (growth) phase of the hair cycle.

Caption: Overview of this compound's action on Dermal Papilla Cells.

This compound's activation of the Wnt/β-catenin pathway leads to the upregulation of downstream targets, including growth factors like Insulin-like Growth Factor 1 (IGF-1), which further stimulates the proliferation of keratinocytes in the hair bulb.

Caption: this compound's effect on the Wnt/β-catenin signaling pathway.

Experimental Protocols

This section outlines the key experimental methodologies employed in the studies of this compound's effects on dermal papilla cells and hair follicles.

Cell Culture and Proliferation Assays

-

Cell Type: Primary human dermal papilla cells (hDPCs) are isolated from human hair follicles.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics is typically used.

-

Treatment: Cultured hDPCs are treated with varying concentrations of this compound.

-

Proliferation Assessment:

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

BrdU Incorporation Assay: This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of replicating cells, providing a direct measure of cell proliferation.

-

References

- 1. Identification of Wnt/β-catenin signaling pathway in dermal papilla cells of human scalp hair follicles: TCF4 regulates the proliferation and secretory activity of dermal papilla cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Herbal Extracts Induce Dermal Papilla Cell Proliferation of Human Hair Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "this compound encapsulated by polar lipids stimulates cell proliferation in hair bulb and improves telogen effluvium in women" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the Complex of Panicum miliaceum Extract and Triticum aestivum Extract on Hair Condition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Miliacin's Potential in Tissue Repair and Wound Healing

Abstract

Miliacin, a pentacyclic triterpenoid derived from millet (Panicum miliaceum), is emerging as a potent bioactive compound with significant potential in dermatology and regenerative medicine. Traditionally recognized for its healing properties, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its efficacy in tissue repair and wound healing. This technical guide synthesizes the current preclinical and clinical evidence, detailing this compound's role in stimulating cellular proliferation, enhancing extracellular matrix deposition, modulating growth factor expression, and exerting anti-inflammatory and antioxidant effects. We provide an in-depth analysis of the key signaling pathways involved, including the Wnt/β-catenin and PI3K/AKT/mTORC1 pathways, and present detailed experimental protocols from pivotal studies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound as a therapeutic agent for wound care and tissue regeneration.

Preclinical and Clinical Evidence of Efficacy

The therapeutic potential of this compound in wound healing is supported by a growing body of evidence from in vivo, ex vivo, and human clinical studies. These studies collectively demonstrate its ability to accelerate repair processes, modulate cellular activity, and improve tissue structure.

In Vivo Animal Studies

Early research in animal models provided the foundational evidence for this compound's wound healing capabilities. In a study using a purulent wound model in 55 rabbits, topical application of millet oil, which contains this compound, resulted in a marked anti-inflammatory effect, rapid cleansing of necrotic tissue, and significant activation of reparative processes.[1] The time to complete healing was reduced by an average of 6-12 days compared to control treatments with buckthorn oil and Vishnevsky's ointment.[1][2] Another study on 73 rats with induced trophic ulcers showed that this compound-containing oil significantly activated regenerative processes and reduced the healing period by 12-16 days compared to other conventional oils.[2][3]

Ex Vivo Human Tissue Models

To better understand the cellular mechanisms in a human-relevant context, studies have utilized ex vivo models of human hair follicles maintained in survival conditions. Treatment with this compound associated with polar lipids (MPL) to enhance bioavailability led to significant and quantifiable changes in the cellular and structural components of the tissue.[4][5][6][7] These findings pinpoint specific molecular and cellular targets of this compound in human skin.

Human Clinical Trials

The efficacy of this compound has also been assessed in human clinical trials, particularly in the context of hair and scalp health, which shares common biological pathways with skin repair. A 12-week, multicenter, randomized, double-blind, placebo-controlled trial involving 65 women with telogen effluvium (a form of hair shedding) demonstrated that oral supplementation with this compound encapsulated in polar lipids (MePL) yielded significant improvements.[8] The supplementation not only reduced hair shedding but also improved the overall condition of the scalp skin.[8]

Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative outcomes from the aforementioned studies, providing a clear comparison of this compound's effects across different models.

Table 1: Summary of Quantitative Data from Preclinical (In Vivo & Ex Vivo) Studies

| Parameter Measured | Model System | Treatment | Result | Percentage Change | Statistical Significance | Source(s) |

| Wound Healing Time | Rabbit Purulent Wound | Millet Oil | Reduced healing time by 6-12 days vs. controls | N/A | Not Reported | [1] |

| Wound Healing Time | Rat Trophic Ulcer | Millet Oil | Reduced healing time by 12-16 days vs. controls | N/A | Not Reported | [2] |

| IGF-1 Excretion | Ex vivo Human Hair Follicle | This compound Polar Lipids (MPL) | 506.46 pg/ml (MPL) vs. 454.26 pg/ml (Control) | +14.1% | p<0.01 | [5][6][7] |

| Mitotic Index (Ki67+) | Ex vivo Human Hair Follicle | This compound Polar Lipids (MPL) | Significant stimulation of epithelial cell renewal | +140% | Significant | [4][5][6][7] |

| Collagen Thickness | Ex vivo Human Hair Follicle | This compound Polar Lipids (MPL) | Increased thickness in the connective tissue sheath | +20.8% | Significant | [4][5][7] |

| KGF Excretion | Ex vivo Human Hair Follicle | This compound Polar Lipids (MPL) | 33.00 pg/ml (MPL) vs. 28.90 pg/ml (Control) | +14.2% | Not Significant | [6] |

Table 2: Summary of Human Clinical Trial Data (12-Week MePL Supplementation)

| Parameter Measured | Assessment Method | Treatment Group (MePL) | Placebo Group | Outcome | Source(s) |

| Telogen Hair Density | Phototrichogram | Significantly Reduced | No significant change | MePL is effective in reducing hair shedding | [8] |

| Anagen Hair Density | Phototrichogram | Increased | Increased | No significant difference between groups | [8] |

| Scalp Dryness | Clinical Evaluation (Likert Scale) | More Decreased | Less Decreased | MePL improves scalp skin condition | [8] |

| Hair Brightness | Clinical Evaluation (Likert Scale) | Better Improvement | Less Improvement | MePL improves hair quality | [8] |

Mechanisms of Action in Tissue Repair

This compound promotes tissue repair through a multi-pronged approach, influencing key phases of the wound healing cascade, from inflammation and proliferation to matrix remodeling.

Stimulation of Cell Proliferation and Re-epithelialization

A critical step in wound closure is re-epithelialization, the process where keratinocytes migrate and proliferate to restore the epidermal barrier.[9][10] this compound is a known stimulator of keratinocyte metabolism and proliferation.[2][8][11] Studies show that this compound, particularly when encapsulated with polar lipids to improve bioavailability, significantly enhances cell proliferation in the hair bulb, a region rich in active keratinocytes.[8] This pro-proliferative effect is fundamental to accelerating the closure of skin defects.

Enhancement of Extracellular Matrix (ECM) Deposition

The dermal papilla, composed of specialized fibroblasts, is responsible for secreting the ECM, which provides structural support to the tissue.[4][5][7] this compound treatment has been shown to significantly increase the thickness of the collagen-rich connective tissue sheath in human hair follicle models by over 20%.[4][5][7] This indicates that this compound stimulates fibroblasts to synthesize and deposit crucial ECM components, particularly collagen, which is essential for restoring the tensile strength of healed tissue.

Modulation of Growth Factor Expression

The wound healing process is tightly regulated by a symphony of growth factors.[12][13] this compound appears to directly influence this environment by upregulating key anabolic and mitogenic factors. Specifically, it has been shown to significantly increase the excretion of Insulin-like Growth Factor 1 (IGF-1), a potent molecule involved in cell proliferation and tissue remodeling.[4][5][6][7] Furthermore, studies on a complex containing millet extract show an increase in the mRNA levels of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 7 (FGF7), which are critical for angiogenesis and keratinocyte stimulation, respectively.[3][14]

Anti-inflammatory and Antioxidant Effects

While inflammation is a necessary phase of wound healing, a prolonged or excessive inflammatory response can impede repair and lead to chronic wounds. This compound exhibits potent anti-inflammatory properties, helping to resolve inflammation and allow progression to the proliferative phase.[1][2][3] Mechanistically, it has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα.[3][14] Concurrently, this compound combats oxidative stress, a known inhibitor of healing, by upregulating the expression of antioxidant enzymes like catalase and SOD1, potentially through the Nrf2 signaling pathway.[3][14]

Key Signaling Pathways Modulated by this compound

This compound's diverse cellular effects are orchestrated through the modulation of several key intracellular signaling pathways that govern cell fate, proliferation, and protein synthesis.

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is crucial for tissue development and regeneration, including the activation of hair follicle stem cells and fibroblast proliferation.[12][15] Evidence suggests that this compound activates this pathway.[3][14] Upon activation, the pathway stabilizes β-catenin, allowing it to translocate to the nucleus where it acts as a transcription factor, upregulating the expression of genes for growth factors like IGF-1, VEGF, and FGF7.[3][14][16] This leads to enhanced cell proliferation and tissue growth.

Caption: this compound activates Wnt/β-catenin signaling to boost growth factors.

PI3K/AKT/mTORC1 Pathway

The PI3K/AKT/mTORC1 pathway is a central regulator of cell growth, proliferation, and survival. Millet seed oil (MSO), rich in this compound, has been shown to significantly increase the phosphorylation and activation of key proteins in this cascade, including AKT and S6K1 (a downstream target of mTORC1).[11][16] Activation of this pathway is a strong indicator of a pro-anabolic and pro-proliferative cellular state, which is highly conducive to tissue repair.

Caption: this compound stimulates the PI3K/AKT/mTORC1 pathway to promote cell growth.

Integrated Signaling Network for Tissue Repair

The therapeutic effects of this compound arise from the crosstalk and integration of multiple signaling pathways. It acts as an upstream modulator that initiates a cascade of events: reducing inflammatory and oxidative stress, while simultaneously activating pro-regenerative pathways like Wnt/β-catenin and PI3K/AKT. This coordinated action shifts the cellular environment from a state of damage and stasis to one of active repair and regeneration.

Caption: this compound orchestrates multiple pathways for comprehensive tissue repair.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature, serving as a guide for future studies.

Protocol: In Vivo Purulent Wound Healing Model (Rabbit)

-

Model: A model of a purulent wound is surgically created on the back of New Zealand white rabbits (n=55).

-

Grouping: Animals are divided into at least three groups: Test (topical millet oil), Control 1 (topical buckthorn oil), and Control 2 (Vishnevsky's ointment).

-

Treatment: The assigned topical agent is applied daily to the wound bed.

-

Endpoints & Measurements:

-

Macroscopic: Daily photographic documentation to measure the rate of wound closure (planimetry).

-

Microscopic (Histology): Biopsies are taken at set time points (e.g., days 3, 7, 14, 21). Tissues are fixed, sectioned, and stained (e.g., H&E, Masson's Trichrome) to assess re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.

-

Biochemical: Wound exudate can be collected to measure levels of inflammatory markers.

-

Primary Outcome: Time (in days) to achieve full wound closure.

-

Protocol: Ex Vivo Human Hair Follicle Culture Model

-

Tissue Source: Human scalp fragments are obtained from cosmetic surgery with informed consent.

-

Culture: Individual hair follicles are microdissected and placed in Williams' E medium supplemented with antibiotics and growth factors. They are maintained in survival conditions at 37°C in a 5% CO2 incubator for 7-14 days.

-

Treatment: this compound, typically complexed with polar lipids (MPL) for solubility and absorption, is added to the culture medium at various concentrations. A vehicle control group is run in parallel.

-

Endpoints & Measurements:

-

Growth Factor Analysis (ELISA): The culture medium is collected at the end of the experiment to quantify the concentration of secreted growth factors like IGF-1 and KGF using Enzyme-Linked Immunosorbent Assays.

-

Immunohistochemistry (IHC): Follicles are fixed, embedded in paraffin, and sectioned. IHC is performed using antibodies against markers of proliferation (e.g., Ki67) and structural proteins (e.g., Collagen IV).

-

Histomorphometry: Stained sections are imaged, and software is used to quantify the thickness of the collagen sheath and the percentage of Ki67-positive cells (mitotic index) in the hair bulb.

-

Caption: A logical workflow from basic research to clinical validation.

Conclusion and Future Directions

This compound stands out as a promising, naturally derived compound for promoting tissue repair and wound healing. The evidence robustly supports its multifaceted mechanism of action, which includes stimulating cell proliferation, enhancing ECM deposition, and creating a favorable, low-inflammation environment for regeneration. Its ability to modulate key signaling pathways like Wnt/β-catenin and PI3K/AKT positions it as a compelling candidate for therapeutic development.

Future research should focus on:

-

Formulation Optimization: Developing advanced delivery systems (e.g., nanoparticles, hydrogels) to enhance the topical bioavailability and stability of this compound.

-

Dose-Response Studies: Systematically determining the optimal concentration range for therapeutic efficacy while ensuring safety.

-

Chronic Wound Models: Evaluating the efficacy of this compound in more complex, clinically relevant models, such as diabetic ulcers or pressure sores.

-

Receptor Identification: Elucidating the specific cell surface or intracellular receptors through which this compound initiates its signaling cascades.

By addressing these areas, the full therapeutic potential of this compound can be harnessed to develop novel and effective treatments for a wide range of dermatological conditions and wound care challenges.

References

- 1. [Effect of this compound oil on the healing of purulent wounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the Complex of Panicum miliaceum Extract and Triticum aestivum Extract on Hair Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Associated with Polar Lipids: Effect on Growth Factors Excretion and Extracellular Matrix of the Dermal Papilla Hair Follicle Model Maintained in Survival Conditions | Semantic Scholar [semanticscholar.org]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. "this compound encapsulated by polar lipids stimulates cell proliferation in hair bulb and improves telogen effluvium in women" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Wound re-epithelialization: modulating keratinocyte migration in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Millet seed oil activates β–catenin signaling and promotes hair growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Signaling pathways in cutaneous wound healing [frontiersin.org]

- 14. “this compound encapsulated by polar lipids stimulates cell proliferation in hair bulb and improves telogen effluvium in wom… [ouci.dntb.gov.ua]

- 15. Targeting Signalling Pathways in Chronic Wound Healing [mdpi.com]

- 16. Frontiers | Millet seed oil activates β–catenin signaling and promotes hair growth [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Miliacin Extraction and Purification from Panicum miliaceum

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of miliacin, a key bioactive triterpenoid from proso millet (Panicum miliaceum). The information is compiled for professionals in research and drug development, with a focus on clear, actionable methodologies.

Introduction

This compound (olean-18-en-3β-ol methyl ether) is a pentacyclic triterpene found uniquely in the seeds of proso millet (Panicum miliaceum)[1][2]. It has garnered significant interest for its potential therapeutic and cosmetic applications, particularly in promoting hair growth and skin health[1][3]. Studies suggest that this compound stimulates cell metabolism and proliferation, supporting the regeneration of hair follicles[3][4]. Its biological activity is linked to the upregulation of key signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for hair growth[5][6].

These notes detail common and effective techniques for extracting this compound from millet and for its subsequent purification and analysis.

Section 1: this compound Extraction Techniques

The primary methods for isolating this compound from Panicum miliaceum are solvent extraction and supercritical fluid (CO2) extraction. The choice of method depends on the desired scale, purity, and the availability of equipment. Millet husks are a preferred starting material as they are a concentrated source of this compound[7].

Comparison of Extraction Methods

The following table summarizes quantitative data from various studies on this compound extraction.

| Method | Starting Material | Solvent/Fluid | Key Parameters | Yield / Concentration | Reference(s) |

| Solvent Extraction | Millet Husks | Acetone | Ratio: 3:1 (solvent:husk) Temp: 40-50°C Time: 2-3 hours | Crude Yield: 0.18-0.25% This compound in Crude: 35-45% | [7] |

| Solvent Extraction | Millet Seed | Water-Ethanol | Method confirmed by HPLC/UV analysis for this compound. | Purity percentage of 10-100% is achievable. | [8] |

| Supercritical Fluid (SC-CO2) Extraction | Proso Millet Bran | Carbon Dioxide | Pressure: 300 bar (30 MPa) Temp: 40°C Solvent Flow: 2–10 h⁻¹ | Complete oil extraction achieved in 200-500 min. | [9][10] |

| Supercritical Fluid (SC-CO2) Extraction | Proso Millet Bran | Carbon Dioxide | Pressure: 30 MPa Temp: 45°C Time: 70 min | Optimal conditions for oil extraction containing this compound. | [11] |

| Supercritical Fluid (SC-CO2) Extraction | Proso Millet Seeds | Carbon Dioxide | Not specified | Resulting extract contains ~1.4% this compound. | [12] |

| Post-Extraction Analysis | Proso Millet Oil | - | Saponification followed by GC/MS | Highest Content: 370.38±0.04 μ g/100 mg oil (in 'Hallachal' variety) | [13][14] |

Experimental Protocols

Protocol 1: Acetone Extraction from Millet Husks

This protocol is based on a patented method for isolating a crude, this compound-rich product[7].

Materials:

-

Dried millet husks (Panicum miliaceum).

-

Acetone (analytical grade).

-

Heating mantle with a reflux condenser.

-

Filtration apparatus (e.g., Büchner funnel).

-

Rotary evaporator.

Procedure:

-

Weigh 100 parts (e.g., 100 g) of dried millet husks.

-

In a round-bottom flask, add the millet husks and 300 parts (e.g., 300 mL) of acetone, achieving a 3:1 solvent-to-solid ratio[7].

-

Set up the flask for reflux and heat the mixture to 40-50°C[7].

-

Maintain the reflux for 2-3 hours with gentle stirring[7].

-

Allow the mixture to cool to room temperature.

-

Filter the mixture through a Büchner funnel to separate the husks from the acetone extract.

-

Wash the filtered husks with a small amount of fresh acetone to recover residual extract[7].

-

Combine the filtrate and the washings.

-

Concentrate the clear acetone phase using a rotary evaporator to remove the solvent.

-

The resulting product is a semi-solid, reddish-brown oily suspension containing approximately 35-45% this compound[7]. The total yield of this crude product is about 0.18-0.25% of the initial husk weight[7].

Protocol 2: Supercritical CO2 (SC-CO2) Extraction